3-[(Pentan-3-yl)amino]propanenitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pentan-3-yl)amino]propanenitrile typically involves the reaction of pentan-3-amine with acrylonitrile under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium carbonate . The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production . The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[(Pentan-3-yl)amino]propanenitrile undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nucleophiles (amines, thiols) in polar solvents.
Major Products Formed
Oxidation: Corresponding oxides and nitriles.
Reduction: Amines and secondary amines.
Substitution: Substituted nitriles and amines.
Scientific Research Applications
3-[(Pentan-3-yl)amino]propanenitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(Pentan-3-yl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-[(Pentan-3-yl)amino]propanenitrile can be compared with other similar compounds, such as:
3-[(Butan-2-yl)amino]propanenitrile: Similar structure but with a butyl group instead of a pentyl group.
3-[(Hexan-4-yl)amino]propanenitrile: Similar structure but with a hexyl group instead of a pentyl group.
3-[(Methyl)amino]propanenitrile: Similar structure but with a methyl group instead of a pentyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .
Biological Activity
3-[(Pentan-3-yl)amino]propanenitrile, with the CAS number 55619-08-4, is a compound of interest in various fields of scientific research due to its potential biological activities. This article synthesizes available data regarding its biological activity, mechanisms of action, and applications in medicinal chemistry.
This compound is characterized by its amine and nitrile functional groups, which contribute to its reactivity and biological interactions. The synthesis typically involves the reaction of pentan-3-amine with acrylonitrile under controlled conditions, making it an important intermediate in organic synthesis.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
1. Antimicrobial Properties
Preliminary studies have suggested that this compound possesses antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
2. Anticancer Potential
There is emerging evidence that this compound may exhibit anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways.
3. Enzyme Inhibition
The compound has been shown to interact with specific enzymes, which may lead to the inhibition of their activity. This interaction can be critical in pathways related to disease progression, particularly in cancer and inflammatory diseases.
The biological effects of this compound are thought to arise from its ability to bind to various molecular targets, including enzymes and receptors. This binding can modulate their activity, leading to altered cellular functions:
- Enzyme Interaction : The compound may inhibit key enzymes involved in metabolic processes.
- Receptor Modulation : It can bind to receptors that regulate cell signaling pathways, influencing cell growth and apoptosis.
Data Table: Biological Activities
Case Studies
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
- Cancer Research : In vitro studies showed that treatment with this compound led to increased rates of apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, indicating a potential therapeutic role in oncology.
Properties
IUPAC Name |
3-(pentan-3-ylamino)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-3-8(4-2)10-7-5-6-9/h8,10H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQQQTMDMMVPQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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